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Compound of Interest

Compound Name:
Methyl 2-amino-5-propylthiazole-

4-carboxylate

Cat. No.: B603181 Get Quote

A promising class of compounds, 2-aminothiazole-4-carboxylates, has demonstrated significant

efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This

guide provides a comparative analysis of their anti-mycobacterial activity, supported by

experimental data, to assist researchers and drug development professionals in this critical

area.

The 2-aminothiazole scaffold has been identified as a promising template for the development

of new anti-tubercular agents.[1][2][3][4] Research into derivatives of this core structure has

yielded compounds with potent inhibitory effects on the growth of M. tuberculosis H37Rv, a

commonly studied laboratory strain.

Quantitative Comparison of Anti-Mycobacterial
Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's effectiveness,

representing the lowest concentration that prevents visible growth of a microorganism. A lower

MIC value indicates greater potency. The table below summarizes the MIC values for a

selection of 2-aminothiazole-4-carboxylate derivatives against M. tuberculosis H37Rv.
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Compound
ID

Substitutio
n at C5

Ester/Acid
at C4

MIC (µg/mL) MIC (µM) Reference

2 Benzyl Methyl Ester 0.06 0.24 [3][4]

6 Methyl
Carboxylic

Acid
16 93 [3][4]

9 Methyl Methyl Ester 0.06 0.35 [3][4]

11 m-Cl Phenyl
Carboxylic

Acid
32 125 [3][4]

This table presents a selection of compounds to illustrate the structure-activity relationship. For

a comprehensive list, please refer to the cited literature.

Notably, methyl 2-amino-5-benzylthiazole-4-carboxylate (Compound 2) and its 5-methyl

analogue (Compound 9) exhibit particularly strong activity, with MIC values of 0.06 µg/mL.[3][4]

This level of potency is comparable to or greater than some existing anti-tubercular drugs.

Experimental Protocols
The determination of the anti-mycobacterial activity of these compounds typically involves

standardized in vitro assays. A commonly employed method is the microplate-based Alamar

Blue assay.

Microplate Alamar Blue Assay (MABA) Protocol:

Mycobacterium tuberculosis Culture: The H37Rv strain of M. tuberculosis is cultured in

Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and

glycerol.

Compound Preparation: The 2-aminothiazole-4-carboxylate derivatives are dissolved in

dimethyl sulfoxide (DMSO) to create stock solutions.

Assay Setup: The assay is performed in 96-well microplates. The mycobacterial culture is

diluted and added to the wells.
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Serial Dilutions: The test compounds are serially diluted in the microplate to achieve a range

of concentrations. Control wells containing no compound and wells with a reference drug

(e.g., isoniazid) are included.

Incubation: The plates are incubated at 37°C for a period of 5-7 days.

Alamar Blue Addition: A solution of Alamar Blue is added to each well, and the plates are re-

incubated for 24 hours.

Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is

determined as the lowest concentration of the compound that prevents this color change.

Mechanism of Action
While the precise mechanism of action for all 2-aminothiazole-4-carboxylate derivatives is still

under investigation, some studies have explored their potential targets. One area of focus has

been the β-ketoacyl-ACP synthase (KasA) protein, an enzyme involved in mycobacterial fatty

acid synthesis.[5][6] However, some of the most potent compounds, such as methyl 2-amino-5-

benzylthiazole-4-carboxylate, did not show activity against the mtFabH enzyme, another key

component of this pathway, suggesting that their anti-tubercular effects may be mediated

through other cellular targets.[1][2][3][4] This highlights the potential for these compounds to act

via novel mechanisms, which is a critical attribute for new drugs intended to combat drug-

resistant strains of M. tuberculosis.

Further research into the structure-activity relationships of 2-aminothiazole derivatives has

shown that modifications at the C-2 and C-4 positions of the thiazole ring can significantly

impact their anti-mycobacterial potency.[7][8][9][10]

Below is a diagram illustrating a generalized experimental workflow for screening and

evaluating the anti-mycobacterial activity of these compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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